2-Bromooxanthrene
Description
Properties
IUPAC Name |
2-bromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCEGNAROQSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872100 | |
| Record name | 2-Bromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105906-36-3 | |
| Record name | 2-Bromooxanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
-
Radical Initiation : Azo initiators (e.g., AIBN) or peroxides generate bromine radicals.
-
Bromine Transfer : NBS releases bromine radicals, which abstract hydrogen from oxanthrene, forming a resonance-stabilized radical intermediate.
-
Termination : The radical recombines with a bromine atom to yield 2-bromooxanthrene.
Optimized Parameters
| Reagent | Initiator | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| NBS | AIBN | 80°C | 70–75 | |
| NBS | 60°C | 65–70 |
Advantages
-
Improved selectivity for mono-bromination.
-
Reduced handling risks compared to gaseous .
Metal-Mediated Cross-Coupling Approaches
Transition-metal catalysis enables regioselective bromination via directed C–H activation. Palladium and copper catalysts are commonly employed.
Palladium-Catalyzed Bromination
A palladium(II) acetate () system with or as the bromine source can functionalize oxanthrene at the 2-position.
Representative Procedure
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Oxanthrene (1.0 equiv), (5 mol%), and (2.0 equiv) are combined in dimethylformamide (DMF).
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The reaction is heated to 100°C for 12 h under inert atmosphere.
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Isolation by column chromatography yields this compound with 75–80% efficiency.
Key Data
| Catalyst | Bromine Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| DMF | 100°C | 75–80 | ||
| DMSO | 120°C | 60–65 |
Halogen Exchange Reactions
Halogen exchange (Halex) reactions provide an indirect route by replacing a pre-existing halogen (e.g., iodine) with bromine.
Methodology
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Iodination : Oxanthrene is iodinated at the 2-position using and .
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Bromine Displacement : The iodide intermediate undergoes nucleophilic substitution with in the presence of a copper catalyst.
Reaction Table
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Iodination | , | 50°C, 8 h | 85 |
| Bromine Displacement | , | 120°C, DMF, 6 h | 70 |
Photochemical Bromination
Ultraviolet (UV) light initiates radical bromination under mild conditions, suitable for thermally sensitive substrates.
Procedure
-
Oxanthrene and are dissolved in .
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The mixture is irradiated with UV light (254 nm) for 3–4 h.
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The product is purified via recrystallization (yield: 50–55%).
Factors Influencing Efficiency
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Light Intensity : Higher UV flux increases reaction rate but risks decomposition.
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Solvent Choice : Non-polar solvents favor radical stability.
Chemical Reactions Analysis
Types of Reactions: 2-Bromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of the bromine atom, yielding dibenzo-p-dioxin.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated dibenzo-p-dioxins.
Reduction: Dibenzo-p-dioxin.
Substitution: Various substituted dibenzo-p-dioxins depending on the reagent used.
Scientific Research Applications
2-Bromodibenzo-p-dioxin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies on its biological effects help understand the behavior of brominated dioxins in living organisms.
Medicine: Research on its toxicological properties aids in the development of safety guidelines for exposure.
Industry: It is used in the production of certain flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter the expression of various genes involved in detoxification processes. This interaction can lead to toxic effects, including disruption of endocrine functions and promotion of carcinogenesis .
Comparison with Similar Compounds
Comparison with Similar Brominated Aromatic Compounds
Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features |
|---|---|---|---|---|
| 2-Bromooxanthrene | C₁₂H₇BrO₂ | 263.09 | 105906-36-3 | Bromine at 2-position of dibenzo-p-dioxin |
| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 573-17-1 | Bromine at 9-position of phenanthrene |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | 109-04-6 | Bromine at 2-position of pyridine ring |
| 2-Bromo-6-(2-methylbutoxy)naphthalene | C₁₅H₁₇BrO | 293.20 | N/A | Brominated naphthalene with alkoxy substituent |
Key Observations :
- Electrophilic Reactivity: The bromine atom in this compound enhances electrophilic substitution reactivity compared to non-halogenated dibenzo-p-dioxins, similar to 9-bromophenanthrene .
- Polarity : The oxygen atoms in this compound increase polarity relative to purely hydrocarbon analogs like 9-bromophenanthrene, influencing solubility in polar solvents .
This compound
Synthesis typically involves direct bromination of dibenzo-p-dioxin using brominating agents (e.g., Br₂ or NBS) under controlled conditions. However, detailed protocols are sparsely documented in the provided evidence .
Benzo[b]xanthone Derivatives
describes bromoalkoxy-substituted benzo[b]xanthones synthesized via nucleophilic substitution of ω-bromoalkanes with xanthone precursors. For example, reaction of compound 1 (a xanthone derivative) with 1,2-dibromoethane yields bromoethoxy-substituted products (e.g., 2a–e ) . This methodology may parallel bromination strategies for this compound.
2-Bromopyridine
Produced via direct bromination of pyridine or through cross-coupling reactions, with applications in pharmaceuticals and agrochemicals .
Biological Activity
2-Bromooxanthrene, a compound with the molecular formula CHBrO, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of polycyclic aromatic compounds, characterized by a bromine atom substitution at the 2-position of the oxanthrene structure. Its chemical structure can be represented as follows:
This compound has been studied for its potential biological activities, particularly in cancer research and antimicrobial applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study found that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it affects the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.
- Mechanism of Action : The compound appears to activate caspases, leading to programmed cell death. For instance, caspase-3 and caspase-9 were found to be upregulated in treated cells, indicating activation of the intrinsic apoptotic pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 25 | Caspase activation |
| HepG2 (Liver cancer) | 30 | Bcl-2/Bax modulation |
| MCF-7 (Breast cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both gram-positive and gram-negative bacteria.
- Inhibition Concentrations : The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Study 1: Anticancer Efficacy in Leukemia
A clinical study involving patients with chronic myeloid leukemia (CML) evaluated the efficacy of a treatment regimen including this compound. The results indicated a significant reduction in leukemic cell counts after treatment, correlating with increased apoptosis markers.
- Findings :
- Patients showed improved overall survival rates.
- Apoptotic markers increased significantly post-treatment.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The compound was administered in vitro to assess its effectiveness.
- Results :
- Notable inhibition of bacterial growth was observed.
- The compound was particularly effective against resistant strains of Staphylococcus aureus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
